molecular formula C17H14N2O2 B14869537 3-Phenyl-1-o-tolyl-1H-pyrazole-5-carboxylic acid

3-Phenyl-1-o-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B14869537
M. Wt: 278.30 g/mol
InChI Key: OFGNAODCRVVIHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-o-tolyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines . One common method includes the use of a catalyst such as Nano-ZnO to facilitate the reaction . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux .

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, eco-friendly catalysts like Amberlyst-70 can be used to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-o-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Phenyl-1-o-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1-o-tolyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and o-tolyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-(2-methylphenyl)-5-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C17H14N2O2/c1-12-7-5-6-10-15(12)19-16(17(20)21)11-14(18-19)13-8-3-2-4-9-13/h2-11H,1H3,(H,20,21)

InChI Key

OFGNAODCRVVIHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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